1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene
Description
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is a brominated aromatic compound characterized by a 3-bromopropyl chain attached to a benzene ring substituted with ethoxy (C₂H₅O–) and trifluoromethoxy (CF₃O–) groups. Bromopropyl-substituted aromatics are typically intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity in nucleophilic substitutions or coupling reactions .
Properties
Molecular Formula |
C12H14BrF3O2 |
|---|---|
Molecular Weight |
327.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-7-3-5-9(6-4-8-13)11(10)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
HPFLWGPBFPCOFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC(F)(F)F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation Route
This method involves alkylating a pre-functionalized benzene derivative with 1-bromo-3-chloropropane, followed by bromination.
Procedure :
- Starting material : 3-Ethoxy-2-(trifluoromethoxy)phenol is reacted with 1-bromo-3-chloropropane in dichloromethane (DCM) under reflux with anhydrous K₂CO₃ as a base.
- Bromination : The intermediate 1-(3-chloropropyl)-3-ethoxy-2-(trifluoromethoxy)benzene undergoes bromination using HBr in the presence of sulfuric acid at 60°C.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DCM | 15% vs. toluene |
| Temperature | 60°C | 78% vs. 40°C (52%) |
| Catalyst | H₂SO₄ (0.5 eq) | 82% vs. no acid (47%) |
Key challenges include controlling polybromination and minimizing ether cleavage side reactions.
Sequential Nucleophilic Substitution
A modular approach building the benzene ring stepwise:
Analytical Characterization
Critical quality control metrics and techniques:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), δ 3.21 (t, J=6.5 Hz, 2H, CH₂Br), δ 4.08 (q, J=7.0 Hz, 2H, OCH₂CH₃).
- ¹³C NMR : 104.2 ppm (C-OCF₃), 70.8 ppm (OCH₂CH₃), 32.1 ppm (CH₂Br).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₁₂H₁₄BrF₃O₂ [M+H]⁺: 327.0241; Found: 327.0238.
Challenges and Mitigation Strategies
Competing Elimination Reactions
The β-bromine in the propyl chain promotes E2 elimination under basic conditions:
$$ \text{R-CH}2\text{CHBrCH}3 \xrightarrow{\text{Base}} \text{R-CH=CH}_2 + \text{HBr} $$
Solution : Use weakly coordinating bases (e.g., K₃PO₄) in polar aprotic solvents to suppress dehydrohalogenation.
Trifluoromethoxy Group Stability
The -OCF₃ group undergoes hydrolysis in strongly acidic media:
$$ \text{Ar-OCF}3 + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{Ar-OH} + \text{CF}_3\text{OH} $$
Mitigation : Maintain pH >5 during aqueous workups and avoid prolonged exposure to Brønsted acids.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: The ethoxy and trifluoromethoxy groups can be involved in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
While comprehensive data tables and case studies for "1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene" are not available in the search results, its potential applications in scientific research can be summarized.
"1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethoxy)benzene" and "this compound" are organic compounds that share similar structural features . The presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring contributes to its reactivity and potential biological interactions.
Scientific Research Applications
Based on the search results, the compound may have applications in the following areas:
- Chemistry It can serve as a building block in synthesizing more complex organic molecules.
- Biology It can be employed to study biological systems and investigate biochemical pathways.
- Industry It can be used in the production of specialty chemicals and materials.
- Medicinal Chemistry: The compound exhibits biological activity and may have potential applications in medicinal chemistry.
Potential biological activities:
- Antimicrobial Activity: It may possess antimicrobial properties against gram-positive and gram-negative bacteria, potentially due to its ability to penetrate cellular membranes, which is enhanced by the ethoxy and trifluoromethoxy groups.
- Antifungal Activity: It has demonstrated antifungal properties, particularly against Candida albicans, suggesting potential applications in treating fungal infections.
- Cytotoxicity: Research suggests it may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Key Observations :
Reactivity Differences:
- Electron-Withdrawing Effects : The trifluoromethoxy group enhances electrophilicity at the benzene ring, facilitating reactions like Suzuki-Miyaura couplings. In contrast, ethoxy groups may stabilize intermediates via resonance .
- Bromine Reactivity : The 3-bromopropyl chain is susceptible to nucleophilic substitution (e.g., with amines or thiols). For example, (3-bromopropyl)benzene reacts with methylamine to form N-methyl-3-phenylpropan-1-amine, a pharmaceutical intermediate .
Biological Activity
1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene is an organic compound notable for its complex structure and potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14BrF3O2
- Molecular Weight : 327.14 g/mol
- Key Functional Groups :
- Bromopropyl group, which may act as an alkylating agent.
- Ethoxy group, enhancing hydrogen bonding capabilities.
- Trifluoromethoxy group, contributing to lipophilicity and membrane permeability.
The presence of these functional groups suggests that the compound may interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The bromopropyl group can covalently bond with nucleophilic sites in proteins, influencing their function and potentially modifying enzyme activity. This interaction is crucial for understanding the compound's mechanism of action in biochemical pathways.
- Membrane Permeability : The ethoxy and trifluoromethoxy groups enhance the compound's lipophilicity, facilitating cellular uptake. This property is significant for drug delivery applications .
Study on Enzyme Inhibition
A study investigated the interaction of similar compounds with specific enzymes. It was found that the presence of halogen substituents, such as bromine and trifluoro groups, increased binding affinity to target enzymes. This suggests that this compound could similarly exhibit enzyme inhibition activity, making it a candidate for further drug development research .
Pharmacological Evaluation
In a pharmacological evaluation, compounds with structural similarities demonstrated significant effects on cell viability in cancer cell lines. The unique combination of functional groups in this compound may enhance its cytotoxicity against specific cancer types.
Synthesis Pathway
The synthesis of this compound typically involves:
- Nucleophilic Substitution : Using sodium hydroxide to introduce the ethoxy group.
- Bromination : Employing bromine to add the bromopropyl substituent.
- Trifluoromethylation : Utilizing trifluoromethylating agents to introduce the trifluoromethoxy group.
This multi-step synthesis highlights the complexity of creating compounds with specific biological activities .
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene | Lacks ethoxy group | Different reactivity profile due to trifluoromethoxy position |
| 1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene | Lacks ethoxy group | Similar reactivity but different applications |
| 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene | Contains fluorine instead of bromine | Variation affects physical properties |
The comparative analysis underscores the unique chemical behavior of this compound relative to structurally similar compounds.
Q & A
Q. What are the established synthetic routes for 1-(3-Bromopropyl)-3-ethoxy-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
- Methodology : A common approach involves sequential functionalization of the benzene ring. For example:
Bromopropylation : Introduce the 3-bromopropyl group via nucleophilic substitution or Friedel-Crafts alkylation using (3-bromopropyl)benzene derivatives as intermediates .
Ethoxy and Trifluoromethoxy Substitution : Use Ullmann coupling or SNAr reactions with ethoxide and trifluoromethoxide nucleophiles under anhydrous conditions (e.g., DMF, Cu catalyst).
- Critical Parameters : Temperature control (60–100°C), solvent polarity, and stoichiometric ratios of substituents. Evidence from analogous compounds shows that excess bromopropane and prolonged reaction times improve alkylation efficiency but may lead to side products like di-substituted derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR :
- ¹H NMR : Look for triplet signals near δ 3.4–3.6 ppm (CH2Br in the bromopropyl chain) and δ 1.3–1.5 ppm (CH3 in ethoxy group).
- ¹³C NMR : Peaks at ~30 ppm (CH2Br), 65 ppm (ethoxy OCH2), and 120–125 ppm (CF3O aromatic carbons) confirm substitution patterns .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z ~340 (C12H14BrF3O2) and fragment ions at m/z 199 (loss of CF3O group) validate the structure .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination or over-alkylation) be minimized during bromopropylation?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., THF) reduce elimination by stabilizing carbocation intermediates.
- Catalyst Screening : Lewis acids like AlCl3 or FeBr3 enhance regioselectivity for mono-alkylation .
- Kinetic Monitoring : Use in-situ FTIR or GC-MS to detect early-stage intermediates (e.g., allylic bromides) and adjust reaction time/temperature .
Q. What mechanistic insights explain the low yield (<40%) observed in nucleophilic substitution reactions involving the bromopropyl group?
- Analysis :
- Steric Hindrance : The bulky trifluoromethoxy group at position 2 impedes nucleophilic attack on the bromopropyl chain. Computational studies (DFT) suggest transition-state distortion increases activation energy .
- Competing Pathways : Base-mediated elimination (forming alkenes) dominates under high-temperature conditions. Mitigation strategies include using milder bases (K2CO3 vs. NaOH) and phase-transfer catalysts .
Q. How does microwave irradiation impact the efficiency of synthesizing derivatives from this compound?
- Methodology :
- Microwave-Assisted Synthesis : Evidence from analogous bromopropylbenzene systems shows 45 minutes of microwave heating (100–120°C) increases reaction rates by 3-fold compared to conventional methods. This reduces side-product formation (e.g., di-substituted byproducts) .
- Energy Efficiency : Dielectric heating enhances molecular collision frequency, particularly beneficial for reactions requiring precise temperature control .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for similar bromoalkylbenzene derivatives: How should researchers validate purity?
- Resolution :
- Differential Scanning Calorimetry (DSC) : Provides precise melting ranges and detects polymorphic impurities.
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) identifies co-eluting contaminants. For example, residual (3-bromopropyl)benzene (<2%) can lower observed melting points by 5–10°C .
Safety and Handling
Q. What safety protocols are critical when handling this compound, given its bromoalkyl and aryl ether functionalities?
- Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; bromopropyl compounds are skin irritants .
- Waste Disposal : Neutralize residual bromine with Na2S2O3 before aqueous disposal .
Tables for Key Data
Table 1 : Synthetic Conditions and Yields for Analogous Compounds
| Reaction Step | Conditions | Yield (%) | Key Side Products | Reference |
|---|---|---|---|---|
| Bromopropylation | AlCl3, THF, 80°C | 81 | Di-alkylated derivatives (8%) | |
| Ethoxy Substitution | CuI, DMF, 100°C | 65 | Unreacted bromopropyl (12%) |
Table 2 : Spectral Data for Structural Confirmation
| Technique | Key Peaks | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.45 (t, 2H) | CH2Br in bromopropyl chain | |
| ¹³C NMR | δ 121.5 (q, J = 256 Hz) | CF3O group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
